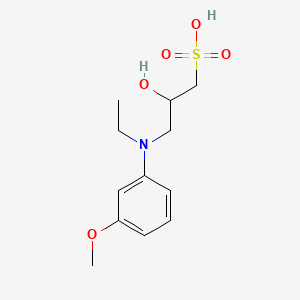
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a complex organic compound that belongs to the class of nucleotides It is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves multiple steps, starting from the appropriate purine base and sugar derivatives. The key steps include:
Glycosylation: The attachment of the sugar moiety to the purine base under acidic or basic conditions.
Coupling: The coupling of the phosphorylated nucleoside with the succinate moiety using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the glycosylation and phosphorylation steps.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography and mass spectrometry are used to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction may yield reduced nucleosides.
科学研究应用
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Molecular Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleotide analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based products and as a reagent in chemical synthesis.
作用机制
The mechanism of action of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in nucleotide metabolism.
Interfere with Nucleic Acid Synthesis: Incorporate into DNA or RNA, leading to chain termination or mutations.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with nucleotide-binding proteins.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate: A nucleotide with a similar structure but with three phosphate groups.
Guanosine Monophosphate: Another nucleotide with a purine base and a single phosphate group.
Cytidine Monophosphate: A nucleotide with a pyrimidine base and a single phosphate group.
Uniqueness
Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is unique due to its specific combination of a purine base, a sugar moiety, and a succinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H14N5Na4O11P |
|---|---|
分子量 |
551.22 g/mol |
IUPAC 名称 |
tetrasodium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate |
InChI |
InChI=1S/C14H18N5O11P.4Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);;;;/q;4*+1/p-4/t5-,6+,9+,10+,13+;;;;/m0..../s1 |
InChI 键 |
DVZLOMWDTIXTBW-BFHDGDRYSA-J |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)


![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)



